N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYFNQIWMSFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. The compound has shown promising neuroprotective and anti-inflammatory properties.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells.
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes. They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities.
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties. They have also shown superior cytotoxic activities against certain cell lines.
Molecular Mechanism
Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways. They can potentially be developed as neuroprotective and anti-neuroinflammatory agents.
Temporal Effects in Laboratory Settings
Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields.
Dosage Effects in Animal Models
Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models.
Metabolic Pathways
Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
The presence of the triazolo and pyrimidine moieties suggests a diverse range of biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, related triazole derivatives have shown inhibition of key cancer-related kinases such as CDK4 and EGFR .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The incorporation of the pyrimidine ring enhances their interaction with microbial targets .
- CNS Activity : Some derivatives have been reported to possess central nervous system depressant properties, making them potential candidates for treating neurological disorders .
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies.
| Activity | IC50 (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Anticancer | 6.9 | HCT-116 (Colon Cancer) | |
| Antimicrobial | 27.3 | T47D (Breast Cancer) | |
| CNS Depressant | Not specified | Various CNS Targets |
Case Studies
A review of literature reveals several case studies highlighting the biological efficacy of similar compounds:
- Anticancer Efficacy : A study involving a series of pyrido[2,3-d]pyrimidines demonstrated significant growth inhibition in HCT-116 and HepG-2 cell lines compared to standard treatments like doxorubicin. The IC50 values ranged from 5.9 µM to 12.8 µM .
- Antimicrobial Testing : In a comparative study on triazole derivatives against pathogenic bacteria, a related compound exhibited notable antibacterial activity with an IC50 value significantly lower than standard antibiotics .
- CNS Effects : Compounds with structural similarities have been evaluated for their CNS effects in animal models, indicating potential therapeutic applications in managing anxiety and depression .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant antimicrobial properties. Studies have shown that modifications to the structure of N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can enhance its effectiveness against various bacterial strains.
Key Findings :
- In vitro studies demonstrate that derivatives possess antibacterial activity comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against resistant bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays targeting human cancer cell lines such as MCF-7 (breast cancer) and others.
Key Findings :
- Cytotoxicity assays reveal significant inhibition of cell growth in cancer cell lines.
- Molecular docking studies suggest favorable interactions with proteins involved in cancer progression pathways.
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Its structural components allow for interaction with key inflammatory mediators.
Key Findings :
- Identified as an inhibitor of tumor necrosis factor-alpha (TNFα) and TNF receptor 1 (TNFR1), which are critical in inflammatory responses.
- In vivo studies indicate reductions in inflammatory markers in animal models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives and highlighted that specific modifications significantly enhanced their activity against resistant bacterial strains. The methoxy groups were found to increase bioavailability and binding affinity to bacterial targets.
Study 2: Anticancer Properties
In a comparative study assessing several triazole derivatives against MCF-7 cells, it was found that specific substituents on the phenyl rings improved cytotoxicity. The compound demonstrated IC50 values lower than those of conventional chemotherapeutics.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use TMDP (trimethylene dipiperidine) as a catalyst in a water-ethanol (1:1 v/v) solvent system, which enhances cyclization efficiency and reduces side reactions. Monitor reactions via TLC and confirm purity via and NMR (400 MHz) with deuterated DMSO as the solvent .
- Key parameters: Maintain a reaction temperature of 80°C for 6–8 hours and use silica gel chromatography (ethyl acetate/hexane, 3:7) for purification.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.34–1.38 Å, C–C: 1.45–1.50 Å) and angles to validate the triazolo-pyrimidine core .
- NMR spectroscopy : Identify the methoxyphenyl proton signal at δ 3.8–4.0 ppm (singlet) and the tetrahydro-pyrimidine protons as multiplet clusters between δ 2.5–3.5 ppm .
Q. How does solvent selection impact the synthesis of related triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) favor cyclization but may increase side reactions. Ethanol-water mixtures (1:1) reduce byproduct formation due to controlled solubility and hydrogen-bonding effects .
- Example: Ethanol/water systems achieved 85% yield for ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- For antimicrobial screening, use the broth microdilution method (MIC values) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic properties and binding modes?
Methodological Answer:
- Use docking software (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Optimize ligand conformations via DFT calculations (B3LYP/6-31G* basis set) to assess electronic properties .
- Predict ADMET profiles using SwissADME or pkCSM , focusing on logP (target <3.5) and CYP450 inhibition risks .
Q. What strategies resolve contradictions between experimental and computational data for analogs?
Methodological Answer:
- Apply ICReDD’s reaction path search methods : Combine quantum chemical calculations (e.g., Gaussian 16) with experimental data to refine transition-state models. Validate via kinetic isotope effects (KIEs) or Hammett plots .
- Example: Discrepancies in reaction yields may arise from unaccounted solvent effects in simulations; adjust solvation models (e.g., SMD) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Modify the 2-methoxyphenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. Compare IC values in enzyme assays to map pharmacophore requirements .
- Synthesize analogs like N-(4-cyanophenyl)-...carboxamide (PubChem CID: 135565768) to assess steric and electronic effects .
Q. What advanced techniques validate its enzyme inhibition mechanism?
Methodological Answer:
Q. How does crystallographic data inform stability and polymorphism risks?
Methodological Answer:
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer:
- Replace ethanol/water with Cyrene (dihydrolevoglucosenone) as a biorenewable solvent.
- Use flow chemistry to reduce reaction volumes and improve heat transfer, achieving >90% atom economy in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
